4-Bromo-6-méthyl-1H-indole
Vue d'ensemble
Description
4-Bromo-6-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Applications De Recherche Scientifique
4-Bromo-6-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
Target of Action
4-Bromo-6-methyl-1H-indole, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. Indole derivatives play a significant role in cell biology , and have been used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
The mode of action of 4-Bromo-6-methyl-1H-indole involves its interaction with these targets, leading to various changes in cellular function. For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that 4-Bromo-6-methyl-1H-indole may also interact with viral proteins to inhibit their function.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Bromo-6-methyl-1H-indole may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Pharmacokinetics
The compound’s lipophilicity and druglikeness have been noted , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Bromo-6-methyl-1H-indole’s action would depend on its specific targets and mode of action. Given the broad biological activities of indole derivatives , the compound could potentially have a wide range of effects, from inhibiting viral replication to modulating immune responses.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-6-methyl-1H-indole. For instance, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the compound should be handled in a well-ventilated area to avoid inhalation of vapors or spray mist .
Analyse Biochimique
Biochemical Properties
4-Bromo-6-methyl-1H-indole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, 4-Bromo-6-methyl-1H-indole can interact with cytochrome P450 enzymes, leading to the modulation of drug metabolism and detoxification processes. Additionally, it has been observed to bind to specific protein receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 4-Bromo-6-methyl-1H-indole on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-6-methyl-1H-indole has been found to modulate the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death. Furthermore, it can affect cellular metabolism by inhibiting key enzymes in metabolic pathways, resulting in altered energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-6-methyl-1H-indole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For instance, 4-Bromo-6-methyl-1H-indole can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can activate or inhibit signal transduction pathways by binding to protein receptors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-methyl-1H-indole can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to 4-Bromo-6-methyl-1H-indole can lead to cumulative effects on cellular function, such as altered gene expression and metabolic changes. These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-methyl-1H-indole vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as the modulation of metabolic pathways and the promotion of cell survival. At high doses, 4-Bromo-6-methyl-1H-indole can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .
Metabolic Pathways
4-Bromo-6-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity. For example, 4-Bromo-6-methyl-1H-indole can inhibit cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics. Additionally, it can modulate the activity of enzymes involved in energy production and utilization .
Transport and Distribution
The transport and distribution of 4-Bromo-6-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, leading to its accumulation in specific cellular compartments. Additionally, 4-Bromo-6-methyl-1H-indole can bind to intracellular proteins, influencing its localization and activity within the cell. These transport and distribution mechanisms are essential for understanding the cellular effects of this compound .
Subcellular Localization
The subcellular localization of 4-Bromo-6-methyl-1H-indole plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of 4-Bromo-6-methyl-1H-indole within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-methyl-1H-indole typically involves the bromination of 6-methylindole. One common method is the electrophilic substitution reaction where bromine is introduced to the indole ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of 4-Bromo-6-methyl-1H-indole may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-6-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form different products.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized indole derivatives with different functional groups.
Reduction Products: Reduced indole derivatives with altered electronic properties.
Comparaison Avec Des Composés Similaires
4-Bromoindole: Lacks the methyl group at the 6th position.
6-Methylindole: Lacks the bromine atom at the 4th position.
4-Chloro-6-methyl-1H-indole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-6-methyl-1H-indole is unique due to the combined presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in biological applications.
Propriétés
IUPAC Name |
4-bromo-6-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVJZMYSWAVFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646228 | |
Record name | 4-Bromo-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-48-9 | |
Record name | 4-Bromo-6-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.